1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride
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Overview
Description
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride is a chemical compound with the molecular formula C9H15Cl2N5 It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethylpyrazole, which is then subjected to further reactions.
Reaction Conditions: The key step involves the reaction of 1-ethylpyrazole with formaldehyde and a secondary amine under acidic conditions to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory properties.
Comparison with Similar Compounds
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride can be compared with other similar compounds, such as:
1-ethylpyrazole: A simpler derivative of pyrazole with similar chemical properties.
1-(1-ethylpyrazol-4-yl)methanol: Another derivative with a hydroxyl group instead of an amine group.
1-(1-ethylpyrazol-4-yl)-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolehydrochloride: A more complex compound with additional functional groups and potential biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Biological Activity
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring structure, which is known for its diverse biological activities. The molecular formula is C11H16N4⋅HCl, and it has a molecular weight of approximately 232.73 g/mol. The presence of the ethyl groups on the pyrazole rings enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific interactions can modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It can bind to receptors involved in neurotransmission or hormonal regulation, potentially affecting physiological responses.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in preclinical models.
- Anti-inflammatory Effects : Compounds with pyrazole moieties are often investigated for their anti-inflammatory properties.
- Antimicrobial Properties : Certain pyrazole derivatives have been noted for their effectiveness against various pathogens.
Case Studies
- Antitumor Efficacy : A study demonstrated that compounds with similar pyrazole structures inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest. In vivo studies showed reduced tumor size in xenograft models when treated with these compounds.
- Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of pyrazole derivatives in models of acute inflammation, where they significantly reduced pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies have suggested that related compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-3-16-9-11(7-14-16)5-13-6-12-8-15-17(4-2)10-12;/h7-10,13H,3-6H2,1-2H3;1H |
InChI Key |
SLPWHHCFKBDEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2)CC.Cl |
Origin of Product |
United States |
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